molecular formula C6H11N3O2S2 B11804530 2-Amino-N-ethyl-4-methylthiazole-5-sulfonamide

2-Amino-N-ethyl-4-methylthiazole-5-sulfonamide

Cat. No.: B11804530
M. Wt: 221.3 g/mol
InChI Key: YURPIRMTERLCAU-UHFFFAOYSA-N
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Description

2-Amino-N-ethyl-4-methylthiazole-5-sulfonamide is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-ethyl-4-methylthiazole-5-sulfonamide typically involves the reaction of 2-amino-4-methylthiazole with ethylamine and sulfonamide derivatives. One common method includes the use of ethyl acetoacetate, N-bromosuccinimide, and thiourea under mild reaction conditions

Industrial Production Methods

Industrial production of this compound may involve a one-pot synthesis approach to improve yield and reduce reaction steps. This method utilizes commercially available starting materials and efficient catalysts to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-ethyl-4-methylthiazole-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonamide groups to amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazole derivatives .

Scientific Research Applications

2-Amino-N-ethyl-4-methylthiazole-5-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-N-ethyl-4-methylthiazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions lead to various biological effects, including antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylthiazole: A precursor in the synthesis of 2-Amino-N-ethyl-4-methylthiazole-5-sulfonamide.

    2-Amino-5-methylthiazole: Another thiazole derivative with similar structural properties.

    2-Amino-4-ethylthiazole: Differing by the position of the ethyl group.

Uniqueness

This compound is unique due to the presence of both the ethyl and sulfonamide groups, which enhance its biological activity and make it a versatile compound for various applications .

Properties

Molecular Formula

C6H11N3O2S2

Molecular Weight

221.3 g/mol

IUPAC Name

2-amino-N-ethyl-4-methyl-1,3-thiazole-5-sulfonamide

InChI

InChI=1S/C6H11N3O2S2/c1-3-8-13(10,11)5-4(2)9-6(7)12-5/h8H,3H2,1-2H3,(H2,7,9)

InChI Key

YURPIRMTERLCAU-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=C(N=C(S1)N)C

Origin of Product

United States

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